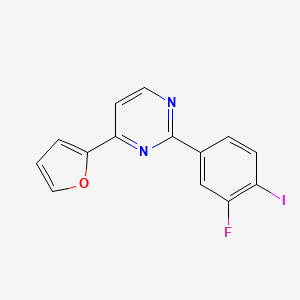

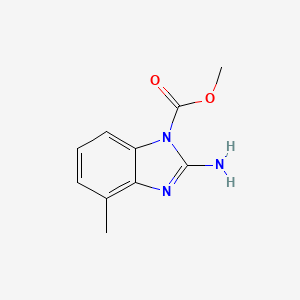

2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reagents, products, reaction conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用

Pharmacophore Design and Inhibitor Development

Compounds with a pyrimidine scaffold, similar to 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine, have been designed as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of pro-inflammatory cytokines. These inhibitors are developed to bind selectively to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and potentially leading to higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of these inhibitors, highlighting the significance of the pyrimidine ring in improving inhibitory activity and selectivity for p38 over other kinases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Anticancer Activity

Fluorinated pyrimidines, a class to which similar compounds might belong, are utilized in cancer treatment due to their roles in inhibiting DNA synthesis. Gmeiner (2020) provides a comprehensive review of the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines to treat cancer, including mechanisms of action and new insights into how these compounds perturb nucleic acid structure and dynamics (Gmeiner, W., 2020).

Optoelectronic Materials

Pyrimidine and related heterocyclic compounds find applications in the development of optoelectronic materials. Lipunova et al. (2018) review the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting the incorporation of pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, such as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, has been a focus of research due to their wide range of applicability. Parmar et al. (2023) review the synthetic pathways and applications of these scaffolds, emphasizing the use of hybrid catalysts for their development and highlighting their potential for creating lead molecules (Parmar, M. P., Vala, R. M., & Patel, H., 2023).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and safe handling procedures.

将来の方向性

This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms of action.

特性

IUPAC Name |

2-(3-fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FIN2O/c15-10-8-9(3-4-11(10)16)14-17-6-5-12(18-14)13-2-1-7-19-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXWNUKUMVALFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)C3=CC(=C(C=C3)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)

![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)

![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)